Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate

Chiral building block Tofacitinib synthesis JAK3 inhibitor

tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9) is a chiral N-Boc-protected 3,4-disubstituted piperidine with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. It bears a hydroxyl group at the 3-position and a methyl group at the 4-position in a trans relative configuration, with the Boc protecting group at the piperidine nitrogen.

Molecular Formula C11H21NO3
Molecular Weight 215.29
CAS No. 1932302-38-9
Cat. No. B3112976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate
CAS1932302-38-9
Molecular FormulaC11H21NO3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CCN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyADHBFIMXBSFQLJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9): Procurement-Relevant Identity and Physicochemical Baseline


tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9) is a chiral N-Boc-protected 3,4-disubstituted piperidine with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol [1]. It bears a hydroxyl group at the 3-position and a methyl group at the 4-position in a trans relative configuration, with the Boc protecting group at the piperidine nitrogen. Predicted physicochemical properties include a boiling point of 301.4±35.0 °C, a density of 1.067±0.06 g/cm³, and a computed XLogP3-AA of 1.4 [1]. The compound is primarily utilized as a chiral building block in medicinal chemistry, most notably as a key intermediate in the asymmetric synthesis of the Janus kinase 3 (JAK3) inhibitor tofacitinib (CP-690,550) [2].

Why Generic Substitution of tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate Fails: Stereochemical Identity as a Critical Quality Attribute


The (3R,4S) trans relative configuration of this compound is not a trivial specification — it is a structural determinant of downstream synthetic success. Closely related analogs such as the cis isomer (CAS 955028-75-8, (3R,4R)-configuration) and the racemic trans mixture (CAS 374794-75-9) differ only in stereochemistry, yet this difference dictates whether the compound can serve as a viable precursor for stereospecific drug intermediates like tofacitinib [1]. In the context of tofacitinib synthesis, the (3R,4R) configuration is required in the final drug substance; the (3R,4S)-trans alcohol serves as a prochiral intermediate that can be elaborated to the correct final stereochemistry [1]. Substitution with the cis isomer or a racemic mixture introduces either the wrong diastereomer or requires additional chiral resolution steps, directly impacting synthetic yield, purity, and cost [2]. Furthermore, published work on disubstituted piperidines demonstrates that cis and trans isomers exhibit dramatically different reactivity and selectivity in catalytic transformations — for 2,4-disubstituted piperidines, trans-diastereomers show selectivity factors (s) of 10–29 versus only 3–7 for the cis counterparts in kinetic resolution [3].

Quantitative Differentiation Evidence for tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9) vs. Closest Analogs


Stereochemical Configuration: Trans (3R,4S) vs. Cis (3R,4R) Isomer — Impact on Tofacitinib Intermediate Viability

The target compound possesses the (3R,4S) trans relative configuration, which is the required stereochemistry for the key chiral alcohol intermediate in the asymmetric synthesis of tofacitinib (CP-690,550). In the synthetic route reported by Marican et al. (2013), tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (the enantiomeric counterpart of the target compound) was obtained as a new chiral precursor in a 3-step reaction without epimerizations, compared to 5 or more steps required for alternative routes using analogous compounds [1]. The cis isomer (CAS 955028-75-8, (3R,4R)-configuration) would produce the incorrect diastereomer for tofacitinib synthesis, necessitating additional resolution steps that reduce overall yield and increase cost.

Chiral building block Tofacitinib synthesis JAK3 inhibitor Stereochemical specification

Enantiomeric Purity: CAS 1932302-38-9 (98%) vs. Racemic trans Mixture CAS 374794-75-9 (95–97%)

CAS 1932302-38-9 is commercially available at a certified purity of 98% from multiple vendors including LeYan, Synblock, and MACKLIN . In contrast, the racemic trans mixture CAS 374794-75-9 (which contains both (3R,4S) and (3S,4R) enantiomers) is typically offered at 95–97% purity from suppliers such as Aladdin, Beyotime, and CymitQuimica . The 98% specification for CAS 1932302-38-9 represents not only higher chemical purity but also implies defined enantiomeric composition, whereas the racemic mixture requires additional chiral analytical characterization before use in stereospecific applications.

Enantiomeric purity Chiral HPLC Quality specification Procurement grade

Conformational Reactivity of Trans vs. Cis Disubstituted Piperidines: Kinetic Resolution Selectivity Factors

The Wanner et al. (2015) study on catalytic kinetic resolution of disubstituted piperidines provides class-level evidence that trans and cis diastereomers exhibit profoundly different reactivity. For 2,4-disubstituted piperidines — the closest studied positional isomer class to 3,4-disubstituted systems — trans-diastereomers achieved selectivity factors (s) of 10–29 with full conversion in ≤20 hours, while the corresponding cis-diastereomers showed poor selectivities (s = 3–7) and required 72–120 hours to reach partial conversion [1]. This trend is driven by conformational preferences: effective acylation requires the α-substituent to occupy the axial position, a conformational state more accessible in trans-2,4-disubstituted piperidines [1]. While this study examined 2,4- rather than 3,4-disubstituted systems, the fundamental conformational principle — that cis and trans substitution patterns dictate the population of reactive axial conformers — is applicable across disubstituted piperidine scaffolds.

Kinetic resolution Diastereoselectivity Conformational analysis Catalytic acylation

Physicochemical Comparator: tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate vs. Des-Methyl Analog (tert-Butyl 3-hydroxypiperidine-1-carboxylate)

The presence of the 4-methyl substituent in the target compound introduces meaningful physicochemical differentiation from the simpler des-methyl analog, tert-butyl 3-hydroxypiperidine-1-carboxylate (MW 201.26 g/mol, CAS 143900-43-0/143900-44-1) [1]. The 4-methyl group increases molecular weight (215.29 vs. 201.26 g/mol) and contributes additional lipophilicity and steric bulk. The target compound has a computed XLogP3-AA of 1.4 and a topological polar surface area of 49.8 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [2]. The 4-methyl group also introduces an additional chiral center, increasing structural complexity and enabling stereochemically defined 3D fragments for drug discovery applications [3].

Lipophilicity Hydrogen bonding Structural analog Physicochemical profiling

Price Differentiation: CAS 1932302-38-9 (98% trans) vs. CAS 955028-75-8 (97% cis) — Cost Reflects Stereochemical Value

The stereochemically defined trans enantiomer CAS 1932302-38-9 commands a significant price premium over the cis isomer CAS 955028-75-8, reflecting the added value of the correct stereochemistry for tofacitinib-oriented synthesis. MACKLIN lists CAS 1932302-38-9 (98% purity) at ¥3,544/100 mg, ¥6,021/250 mg, and ¥16,250/1 g . In comparison, the cis isomer CAS 955028-75-8 (97% purity) is priced by Fluorochem at £129/100 mg (~¥1,200), £172/250 mg (~¥1,600), and £450/1 g (~¥4,200) , and by Aladdin at $304.90/500 mg and $479.90/1 g . On a per-gram basis, the trans enantiomer is approximately 3–4× more expensive than the cis isomer, consistent with the greater synthetic effort required to access the stereochemically defined trans configuration and its direct relevance as a tofacitinib precursor.

Procurement cost Price comparison Stereochemical premium Vendor pricing

Best-Fit Research and Industrial Application Scenarios for tert-Butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1932302-38-9)


Asymmetric Synthesis of Tofacitinib (CP-690,550) and JAK Inhibitor Analogs

This compound is directly validated as a key chiral intermediate in the asymmetric total synthesis of tofacitinib, where the (3R,4S)-trans alcohol serves as a precursor that can be elaborated to the (3R,4R)-methylamino configuration required in the final drug substance [1]. The 3-step synthetic sequence reported by Marican et al. (2013) proceeds without epimerization, contrasting with alternative routes requiring 5 or more steps for analogous intermediates. Procurement of CAS 1932302-38-9 with defined (3R,4S) stereochemistry enables medicinal chemistry teams to bypass late-stage chiral resolution, directly reducing the synthetic burden in JAK inhibitor development programs.

Stereochemical Probe in Conformational Analysis and Kinetic Resolution Studies

The trans-3,4-disubstituted piperidine scaffold is valuable for investigating conformational effects on reactivity. As demonstrated by the Wanner et al. (2015) study, trans-disubstituted piperidines exhibit superior selectivity factors (s = 10–29) in catalytic kinetic resolution compared to their cis counterparts (s = 3–7), driven by the accessibility of axial conformers required for effective acylation [2]. This compound can serve as a well-defined trans substrate for extending such mechanistic studies to 3,4-disubstituted piperidine systems, where the conformational interplay between the 3-hydroxyl and 4-methyl groups remains underexplored.

Chiral Building Block for 3,4-Disubstituted Piperidine Fragment Libraries

Disubstituted piperidines are increasingly recognized as privileged 3D fragments for drug discovery, offering a balance of low molecular weight, controlled stereochemistry, and vectorial diversity [2]. The target compound, with its orthogonal Boc-protected amine and free secondary alcohol, provides two distinct functional handles for divergent library synthesis (e.g., O-alkylation, O-arylation, oxidation to ketone, or Mitsunobu inversion). The 4-methyl group introduces a second chiral center not present in simpler 3-hydroxypiperidine building blocks, enabling access to more structurally complex and stereochemically defined chemical space [3].

Reference Standard for Chiral HPLC Method Development and Quality Control

With a certified purity of 98% and defined (3R,4S) stereochemistry, CAS 1932302-38-9 is suitable as a reference standard for developing chiral HPLC methods to separate cis/trans diastereomers and enantiomers of 3-hydroxy-4-methylpiperidine derivatives . The compound's distinct InChIKey (ADHBFIMXBSFQLJ-IUCAKERBSA-N) and SMILES notation provide unambiguous structural identification, supporting its use in analytical method validation for pharmaceutical intermediate release testing .

Quote Request

Request a Quote for tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.